molecular formula C22H31ClFNO4 B12278122 21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride

21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride

Cat. No.: B12278122
M. Wt: 427.9 g/mol
InChI Key: AETGVMDUKQYTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in pharmaceutical research and development due to its potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 9th position.

    Hydroxylation: Addition of hydroxyl groups at the 11th and 17th positions.

    Amination: Introduction of the amino group at the 21st position.

    Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.

Industrial Production Methods

Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to avoid side reactions.

    Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further used in pharmaceutical research.

Scientific Research Applications

21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic uses in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: (11β,16α)-9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione.

    Betamethasone: 9α-Fluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione.

Uniqueness

21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride is unique due to the presence of the amino group at the 21st position, which enhances its biological activity and specificity compared to other corticosteroids .

Properties

Molecular Formula

C22H31ClFNO4

Molecular Weight

427.9 g/mol

IUPAC Name

17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride

InChI

InChI=1S/C22H30FNO4.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,12,15-17,26,28H,4-5,8,10-11,24H2,1-3H3;1H

InChI Key

AETGVMDUKQYTQU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CN)O)C)O)F)C.Cl

Origin of Product

United States

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